REACTION_CXSMILES
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CN(C)CCN(C)C.[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[Cl:17][SiH:18]([Cl:20])[Cl:19]>>[CH2:9]([Si:18]([Cl:20])([Cl:19])[Cl:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
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Name
|
|
Quantity
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0.116 g
|
Type
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reactant
|
Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
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0.63 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
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3.41 g
|
Type
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reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
The resulting mixture was distilled
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Name
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|
Type
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product
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Smiles
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C(C1=CC=CC=C1)[Si](Cl)(Cl)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |